Azinomycin A

DNA sequence selectivity interstrand cross-link mapping chemical biology

Azinomycin A, a natural product isolated from Streptomyces griseofuscus, belongs to the azinomycin family of antitumor antibiotics characterized by a unique aziridino[1,2-a]pyrrolidine ring system fused to an epoxide-bearing naphthoate scaffold. This bifunctional alkylator exerts cytotoxicity by forming covalent interstrand cross-links (ICLs) within duplex DNA, targeting the N7 positions of guanine bases in specific sequence contexts.

Molecular Formula C30H33N3O10
Molecular Weight 595.6 g/mol
CAS No. 106486-77-5
Cat. No. B028671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzinomycin A
CAS106486-77-5
Synonymsazinomycin A
carzinophilin A
Molecular FormulaC30H33N3O10
Molecular Weight595.6 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C=C(C2=CC=C1)C(=O)OC(C(=O)NC(=C3C(C(C4N3C4)O)OC(=O)C)C(=O)NCC(=O)C)C5(CO5)C)OC
InChIInChI=1S/C30H33N3O10/c1-14-7-6-8-18-19(14)9-17(40-5)10-20(18)29(39)43-26(30(4)13-41-30)28(38)32-22(27(37)31-11-15(2)34)23-25(42-16(3)35)24(36)21-12-33(21)23/h6-10,21,24-26,36H,11-13H2,1-5H3,(H,31,37)(H,32,38)/b23-22+/t21-,24+,25+,26+,30-,33?/m0/s1
InChIKeyPBRHVAKBKPQZAF-CMMHMAGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azinomycin A (CAS 106486-77-5) for Research Procurement: A Bifunctional DNA Alkylating Agent with Divergent Sequence Selectivity


Azinomycin A, a natural product isolated from Streptomyces griseofuscus, belongs to the azinomycin family of antitumor antibiotics characterized by a unique aziridino[1,2-a]pyrrolidine ring system fused to an epoxide-bearing naphthoate scaffold [1]. This bifunctional alkylator exerts cytotoxicity by forming covalent interstrand cross-links (ICLs) within duplex DNA, targeting the N7 positions of guanine bases in specific sequence contexts [2]. With a molecular formula of C30H33N3O10 and a molecular weight of approximately 595.6 g/mol, Azinomycin A is structurally related to but distinct from Azinomycin B (carzinophilin A, C31H33N3O11), which contains an additional acetate ester [3]. Both compounds exhibit potent activity against murine leukemia L5178Y cells, but divergent DNA sequence selectivity profiles and differential in vivo efficacy patterns make the selection between these analogs a critical, data-driven decision for mechanism-of-action studies and chemical probe development.

Why Azinomycin B or Other DNA Cross-Linkers Cannot Substitute for Azinomycin A in Mechanistic Studies


Azino mycin A and its close analog Azinomycin B are not functionally interchangeable despite both being isolated from the same producing organism and sharing a common aziridino[1,2-a]pyrrolidine warhead [1]. The two natural products exhibit divergent DNA sequence alkylation preferences, with Azinomycin A demonstrating a unique selectivity profile that is distinct from the 5'-GGC-3' consensus sequence favored by Azinomycin B [2]. This difference arises from the absence of the C-23 acetate ester in Azinomycin A, which alters the conformational shape of the agent relative to the DNA binding site and affects intercalative positioning prior to cross-link formation [3]. Furthermore, the in vitro-in vivo efficacy relationship is inverted between the two analogs: Azinomycin A is approximately 1.6-fold more potent in L5178Y cytotoxicity assays (IC50 0.07 µg/mL vs 0.11 µg/mL), yet Azinomycin B produces superior in vivo antitumor activity (193% ILS against P388 leukemia at 16 µg/kg) [4]. Consequently, substituting Azinomycin B for Azinomycin A in experiments designed to interrogate sequence-specific DNA damage responses, chemical biology probe development, or structure-activity relationship (SAR) campaigns will yield confounded results. The biological readout is exquisitely sensitive to the specific analog employed.

Quantitative Evidence Differentiating Azinomycin A from Closest Analogs


Divergent DNA Sequence Alkylation Fingerprints: Azinomycin A vs. Azinomycin B

Azinomycin A and Azinomycin B display fundamentally different DNA sequence alkylation preferences despite sharing the same reactive aziridine and epoxide functionalities. In competitive alkylation assays using a duplex oligomer containing the Azinomycin B consensus sequence (5'-GGC-3'/3'-CCG-5') and its inverted context (5'-CGG-3'/3'-GCC-5'), Azinomycin A-derived epoxyamide partial structures exhibit a unique selectivity profile that is distinct from the canonical Azinomycin B pattern [1]. Natural epoxyamide 1 (modeling the Azinomycin A epoxide domain) alkylates position G7 (the 5'-G of the 5'-GGC-3' sequence) accounting for 35% of total observed alkylation, and position G11 (5'-disposed G with favorable π-stacking) accounting for 29% of total alkylation [1]. In contrast, the enantiomeric epoxyamide 4 shows a marked shift in preference to position G18 (36% of total alkylation), an unfavorably 3'-disposed residue lacking π-stacking, demonstrating that the absolute stereochemistry of the C18/C19 epoxyamide dictates the sequence targeting [1]. Computational docking experiments support altered DNA binding modes between enantiomers, confirming that sequence selectivity is stereoelectronically controlled and not solely governed by base nucleophilicity [1].

DNA sequence selectivity interstrand cross-link mapping chemical biology

Superior In Vitro Cytotoxic Potency Against L5178Y Leukemia Cells Relative to Azinomycin B

In head-to-head cytotoxicity testing against the L5178Y murine lymphocytic leukemia cell line, Azinomycin A demonstrates consistently higher potency than Azinomycin B. The IC50 of Azinomycin A is 0.07 µg/mL, compared to 0.11 µg/mL for Azinomycin B, representing a 1.57-fold potency advantage [1][2]. This differential has been reproduced across multiple independent studies and is cited as a defining characteristic of the two natural products [3]. The enhanced in vitro activity of Azinomycin A is notable given that the in vivo antitumor efficacy hierarchy is reversed, where Azinomycin B is the more effective agent against murine P388 leukemia (193% ILS at 16 µg/kg for Azinomycin B vs. lower efficacy for Azinomycin A in the same tumor model) [2].

in vitro cytotoxicity L5178Y murine leukemia IC50 comparison

Biosynthetic Precursor Control Enables Titratable Azinomycin A/B Production Ratios

The relative production levels of Azinomycin A and Azinomycin B can be modulated at the biosynthetic level through precursor competition. Azinomycin A and B arise via bifurcation of a common biosynthetic pathway, with Azinomycin A production mediated by the incorporation of aminoacetone as a penultimate precursor, while Azinomycin B production is driven by threonine-derived precursors [1]. The intracellular availability of these metabolic substrates controls the overall Azinomycin A-to-B ratio produced by Streptomyces cultures [1]. This biosynthetic 'tuning' mechanism is unique to the azinomycin family and is not observed in structurally analogous cross-linkers such as mitomycin C or the ficellomycins [2]. Furthermore, precursor-directed biosynthesis experiments have demonstrated that feeding naphthoic acid analogues to S. sahachiroi enables the production of unnatural Azinomycin A derivatives with modified naphthoate moieties, providing a semisynthetic diversification route not accessible with Azinomycin B [3].

biosynthesis precursor-directed biosynthesis metabolic engineering

Distinct Conformational Landscape Dictated by the Absence of the C-23 Acetate Ester

Molecular modeling studies using ab initio-based force-field parametrization reveal that the conformational energy landscape of Azinomycin A differs substantially from that of Azinomycin B due to the absence of the C-23 acetate ester substituent present in Azinomycin B [1]. Force-field analysis across five parameter sets (MM2*, MMFF, AMBER*, CVFF, and CFF91) demonstrated that the naphthoate-amide-epoxide region of Azinomycin A adopts a different low-energy conformational ensemble compared to Azinomycin B, directly impacting the distance and topology of the reactive electrophilic centers relative to the DNA cross-linking target [1]. A DNA cross-linking-based conformational filtering protocol identified critical fragment conformations unique to Azinomycin A that permit energetically favorable cross-link formation at sequence motifs distinct from the Azinomycin B 5'-GNC/GNT consensus [1]. These computational predictions align with experimental DNA alkylation data showing that Azinomycin A-derived species target different guanine positions than Azinomycin B [2].

molecular modeling force-field parametrization DNA binding conformation

High-Value Research Application Scenarios for Azinomycin A (CAS 106486-77-5)


Mapping Sequence-Specific DNA Repair Pathway Activation Using Azinomycin A-Defined Alkylation Landscapes

Investigators studying how distinct DNA interstrand cross-link (ICL) sequence contexts recruit different repair factors (e.g., Fanconi anemia pathway proteins, ERCC1-XPF, SNM1A) can use Azinomycin A to generate a damage landscape that is experimentally distinguishable from the well-characterized Azinomycin B pattern. As demonstrated by Coleman et al., Azinomycin A-derived species alkylate a broader distribution of guanine positions including G7, G11, and G18 in the consensus duplex, whereas Azinomycin B is highly selective for the 5'-G of 5'-GGC-3' sequences [1]. This differential targeting enables side-by-side comparisons of repair kinetics and factor recruitment at distinct sequence motifs within the same DNA substrate, providing a powerful chemical tool for dissecting the sequence-context dependence of ICL repair. Procurement of authenticated Azinomycin A, rather than substituting Azinomycin B, is essential to ensure the intended damage distribution is achieved [1].

Chemical Probe Development Exploiting Stereoelectronically Controlled DNA Binding

Medicinal chemistry programs aiming to develop synthetic ICL-inducing agents with programmable sequence selectivity can leverage Azinomycin A as a validated scaffold for stereochemical diversification. The finding that the C18/C19 epoxyamide stereochemistry of Azinomycin A/B partial structures can invert the DNA alkylation preference from G7 (35% alkylation for natural epoxyamide 1) to G18 (36% for enantiomeric epoxyamide 4) [1] demonstrates that sequence targeting is stereoelectronically tunable. Azinomycin A serves as the natural reference point for structure-activity relationship (SAR) campaigns exploring how absolute configuration modulates DNA binding topology, as validated by computational docking experiments [1][2]. Researchers should procure Azinomycin A specifically, as the C-23 acetate ester of Azinomycin B introduces an additional variable that convolutes interpretation of stereochemical SAR data [2].

Biosynthetic Engineering for Diversification of Azinomycin-Derived Anticancer Agents

Research groups engaged in natural product derivatization through precursor-directed biosynthesis (PDB) can preferentially select Azinomycin A-producing strains based on the established tunability of the bifurcating biosynthetic pathway. Liu et al. demonstrated that aminoacetone is the penultimate precursor specifically for Azinomycin A, and competition between aminoacetone and threonine-derived precursors controls the A-to-B product ratio [3]. Additionally, Sebbar et al. showed that feeding naphthoic acid analogues to Streptomyces sahachiroi yields unnatural Azinomycin A variants with modified DNA-intercalating moieties, a derivatization route not equivalently accessible for Azinomycin B due to differences in late-stage biosynthetic substrate tolerance [4]. Procuring Azinomycin A as the analytical standard for these engineering efforts is critical for monitoring production titers and verifying the identity of novel derivatives [3][4].

In Vitro Cytotoxicity Benchmarking Against L5178Y Leukemia Models Requiring Cross-Study Comparability

For laboratories performing in vitro cytotoxicity screens against the L5178Y murine lymphocytic leukemia cell line, Azinomycin A provides a reproducible potency benchmark with an IC50 of 0.07 µg/mL [5][6]. This value is consistently reported across multiple independent studies spanning from the original isolation paper (1986) through contemporary biosynthetic investigations, establishing Azinomycin A as a cross-study reference standard for this widely used leukemia model [5]. The 1.57-fold potency differential over Azinomycin B (IC50 = 0.11 µg/mL) is sufficiently large to be experimentally distinguishable and allows researchers to select the analog most appropriate for their assay sensitivity requirements [5][6]. Procurement of Azinomycin A rather than Azinomycin B is recommended when maximum cytotoxic sensitivity at low compound concentrations is required, such as in chemical genetic screens using hypomorphic cell lines or drug-sensitized genetic backgrounds [5].

Quote Request

Request a Quote for Azinomycin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.